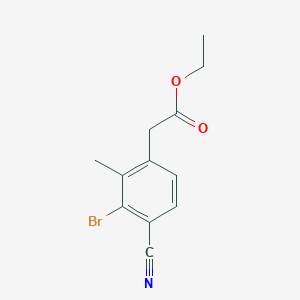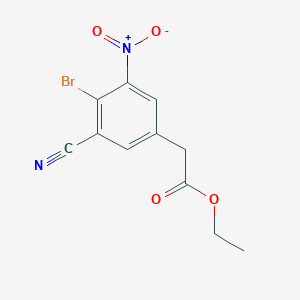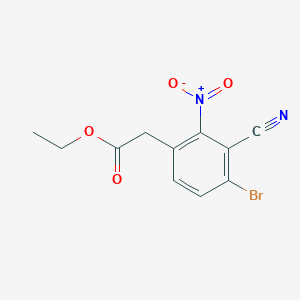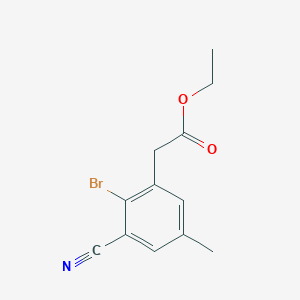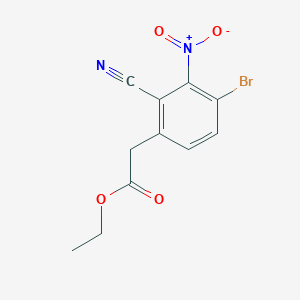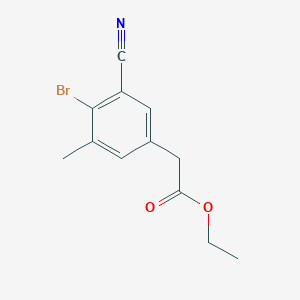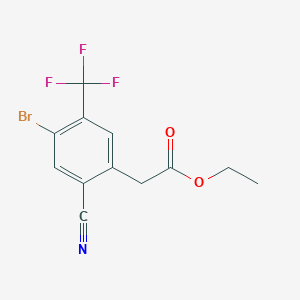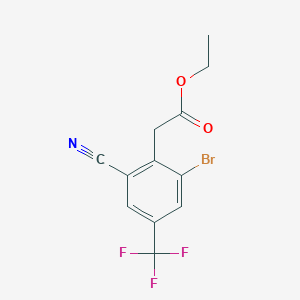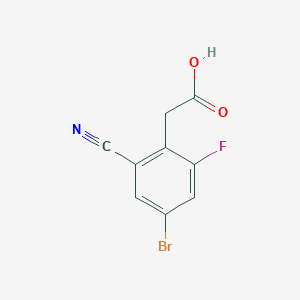
4-Bromo-2-cyano-6-fluorophenylacetic acid
Overview
Description
4-Bromo-2-cyano-6-fluorophenylacetic acid is an organic compound with the molecular formula C9H5BrFNO2 It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenylacetic acid backbone
Preparation Methods
The synthesis of 4-Bromo-2-cyano-6-fluorophenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-cyano-6-fluorophenylacetic acid under controlled conditions. The reaction typically requires the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-2-cyano-6-fluorophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, the compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
4-Bromo-2-cyano-6-fluorophenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique chemical properties can be leveraged.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyano-6-fluorophenylacetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromine and fluorine substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
4-Bromo-2-cyano-6-fluorophenylacetic acid can be compared with other phenylacetic acid derivatives, such as:
2-Cyano-6-fluorophenylacetic acid: Lacks the bromine substituent, which may result in different reactivity and biological activity.
4-Bromo-2-cyano-phenylacetic acid:
4-Bromo-2-fluorophenylacetic acid:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of this compound in scientific research.
Properties
IUPAC Name |
2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-6-1-5(4-12)7(3-9(13)14)8(11)2-6/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOMVEMXCYLQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



